N'-[(1-Methyl-1H-indol-3-yl)methylene]-2-(4-methylphenoxy)acetohydrazide N'-[(1-Methyl-1H-indol-3-yl)methylene]-2-(4-methylphenoxy)acetohydrazide
Brand Name: Vulcanchem
CAS No.: 330833-55-1
VCID: VC0387198
InChI: InChI=1S/C19H19N3O2/c1-14-7-9-16(10-8-14)24-13-19(23)21-20-11-15-12-22(2)18-6-4-3-5-17(15)18/h3-12H,13H2,1-2H3,(H,21,23)/b20-11+
SMILES: CC1=CC=C(C=C1)OCC(=O)NN=CC2=CN(C3=CC=CC=C32)C
Molecular Formula: C19H19N3O2
Molecular Weight: 321.4g/mol

N'-[(1-Methyl-1H-indol-3-yl)methylene]-2-(4-methylphenoxy)acetohydrazide

CAS No.: 330833-55-1

Main Products

VCID: VC0387198

Molecular Formula: C19H19N3O2

Molecular Weight: 321.4g/mol

N'-[(1-Methyl-1H-indol-3-yl)methylene]-2-(4-methylphenoxy)acetohydrazide - 330833-55-1

CAS No. 330833-55-1
Product Name N'-[(1-Methyl-1H-indol-3-yl)methylene]-2-(4-methylphenoxy)acetohydrazide
Molecular Formula C19H19N3O2
Molecular Weight 321.4g/mol
IUPAC Name N-[(E)-(1-methylindol-3-yl)methylideneamino]-2-(4-methylphenoxy)acetamide
Standard InChI InChI=1S/C19H19N3O2/c1-14-7-9-16(10-8-14)24-13-19(23)21-20-11-15-12-22(2)18-6-4-3-5-17(15)18/h3-12H,13H2,1-2H3,(H,21,23)/b20-11+
Standard InChIKey UXLOQSCQCPBJMY-RGVLZGJSSA-N
Isomeric SMILES CC1=CC=C(C=C1)OCC(=O)N/N=C/C2=CN(C3=CC=CC=C32)C
SMILES CC1=CC=C(C=C1)OCC(=O)NN=CC2=CN(C3=CC=CC=C32)C
Canonical SMILES CC1=CC=C(C=C1)OCC(=O)NN=CC2=CN(C3=CC=CC=C32)C
Solubility 0.2 [ug/mL]
PubChem Compound 6865589
Last Modified Nov 11 2021
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